molecular formula C11H10ClNO5 B2460593 Ethyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate CAS No. 110473-56-8

Ethyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate

Cat. No.: B2460593
CAS No.: 110473-56-8
M. Wt: 271.65
InChI Key: MKHNWKZPVONWGU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which imparts unique chemical properties.

Properties

IUPAC Name

ethyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO5/c1-2-18-11(15)6-10(14)7-3-4-8(12)9(5-7)13(16)17/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHNWKZPVONWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-chloro-3-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Ethyl 3-(4-amino-3-nitrophenyl)-3-oxopropanoate.

    Substitution: Ethyl 3-(4-substituted-3-nitrophenyl)-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromo-3-nitrophenyl)-3-oxopropanoate
  • Ethyl 3-(4-fluoro-3-nitrophenyl)-3-oxopropanoate
  • Ethyl 3-(4-iodo-3-nitrophenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate is unique due to the presence of the chloro group, which imparts distinct reactivity compared to other halogenated analogs. This uniqueness makes it a valuable compound for specific synthetic and biological applications.

Biological Activity

Ethyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound features a carbonyl group adjacent to a chloro-nitrophenyl moiety, which is critical for its biological activity.

General Synthesis Procedure

  • Starting Materials : Ethyl acetoacetate and 4-chloro-3-nitroaniline are commonly used.
  • Reaction Conditions : The reaction is generally performed in an organic solvent such as ethanol or THF, often with the addition of a base like triethylamine to facilitate the reaction.
  • Purification : The product is purified through recrystallization or chromatography.

Biological Activity

This compound exhibits a range of biological activities, including:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has shown promising results against murine norovirus (MNV) with an inhibition rate of approximately 40% at a concentration of 10 µM. However, it also displayed cytotoxicity at higher concentrations, indicating a need for further optimization to enhance selectivity and reduce toxicity .

Anticancer Properties

The compound has been evaluated for its anticancer properties against various cancer cell lines. Notably, it demonstrated significant antiproliferative effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Impact on Activity
Chloro Group Enhances lipophilicity and potential receptor binding
Nitro Group Increases electron-withdrawing capacity, improving reactivity
Carbonyl Functionality Essential for interaction with biological targets

Case Studies

  • Antiviral Efficacy : In vitro studies demonstrated that modifications of the ethyl ester group could enhance the compound's solubility and antiviral activity against norovirus replication .
  • Anticancer Activity : A study focusing on the compound's effects on MCF-7 cells reported an IC50 value of approximately 21 µM, indicating significant cytotoxicity while maintaining selectivity over normal cell lines .

Future Directions

The promising biological activities exhibited by this compound suggest several avenues for future research:

  • Optimization of Derivatives : Further modifications could enhance selectivity and reduce cytotoxicity.
  • Mechanistic Studies : Understanding the mechanism of action will provide insights into its potential therapeutic applications.
  • In Vivo Studies : Animal models will be essential to evaluate the efficacy and safety profile before clinical applications.

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